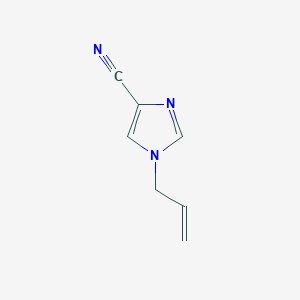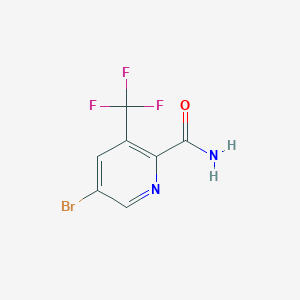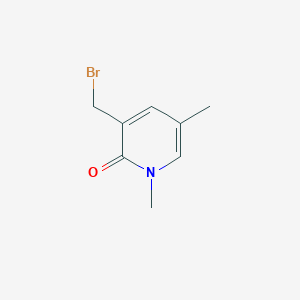
3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one is an organic compound that belongs to the class of bromomethyl pyridines This compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one typically involves the bromination of 1,5-dimethylpyridin-2(1H)-one. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under reflux conditions to yield the desired bromomethylated product .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. One such method involves the use of 5-methylnicotinic acid as the starting material, which is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reduced using sodium borohydride in methanol, followed by bromination with NBS to yield this compound .
化学反応の分析
Types of Reactions
3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyridines.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).
Reduction: Reducing agents like LiAlH4 in ether solvents under anhydrous conditions.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy-substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 1,5-dimethylpyridin-2(1H)-one.
科学的研究の応用
3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用機序
The mechanism of action of 3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbon atom more susceptible to nucleophilic attack .
類似化合物との比較
Similar Compounds
- 3-(Chloromethyl)-1,5-dimethylpyridin-2(1H)-one
- 3-(Iodomethyl)-1,5-dimethylpyridin-2(1H)-one
- 3-(Hydroxymethyl)-1,5-dimethylpyridin-2(1H)-one
Uniqueness
3-(Bromomethyl)-1,5-dimethylpyridin-2(1H)-one is unique due to its specific reactivity profile. The bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate for various synthetic applications. In comparison, the chloromethyl and iodomethyl analogs may exhibit different reactivity due to the varying electronegativity and size of the halogen atoms .
特性
分子式 |
C8H10BrNO |
|---|---|
分子量 |
216.07 g/mol |
IUPAC名 |
3-(bromomethyl)-1,5-dimethylpyridin-2-one |
InChI |
InChI=1S/C8H10BrNO/c1-6-3-7(4-9)8(11)10(2)5-6/h3,5H,4H2,1-2H3 |
InChIキー |
ZADKVKJBCWJCLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)C(=C1)CBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


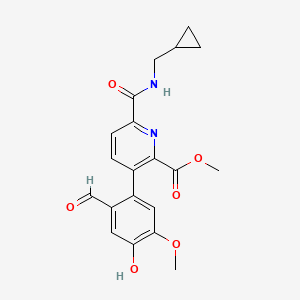
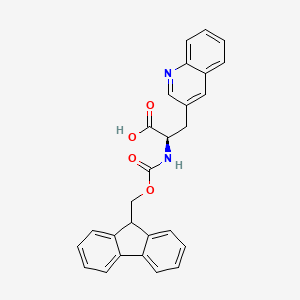
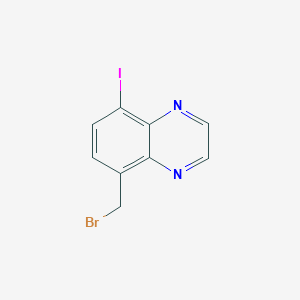
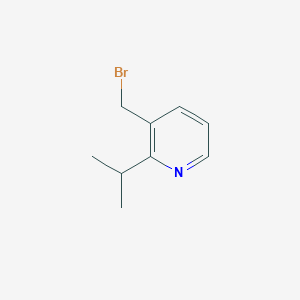
![3-Iodo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B13672450.png)


![4-[5-Chloro-2-[4-(trifluoromethyl)-1H-1,2,3-triazol-1-yl]phenyl]-5-methoxypyridin-2(1H)-one](/img/structure/B13672454.png)

![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B13672464.png)
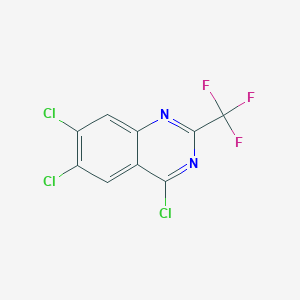
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)
